molecular formula C25H30ClN3O3S B2852283 N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932554-07-9

N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2852283
CAS RN: 932554-07-9
M. Wt: 488.04
InChI Key: ADFNZAUKKATGNE-UHFFFAOYSA-N
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Description

  • MDL Number : MFCD03694866 .

Molecular Structure Analysis

The molecular structure of N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide comprises a cyclohexane ring, a thieno[3,2-d]pyrimidine core, and a butyl side chain. The chlorobenzyl group is attached to the thieno[3,2-d]pyrimidine moiety. The presence of amide and carbonyl groups suggests potential hydrogen bonding and reactivity .


Chemical Reactions Analysis

While specific reactions involving this compound are not documented, we can infer potential transformations based on its functional groups. For instance, the benzylic position (4-chlorobenzyl) could undergo electrophilic aromatic substitution reactions. Additionally, the amide group may participate in various reactions, including hydrolysis or condensation .

Scientific Research Applications

Synthetic Applications

  • Thieno[3,2-d]pyrimidines have been synthesized for their potential applications in various fields, including medicinal chemistry. For example, one study reported the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones using a green and reusable catalyst in solvent-free conditions, highlighting the importance of environmentally friendly synthetic methods in chemical research (Davoodnia et al., 2010).

Pharmacological Applications

  • Compounds derived from thieno[3,2-d]pyrimidines have been evaluated for their potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties. For instance, certain enaminones, which are structurally related to thieno[3,2-d]pyrimidines, have been synthesized and assessed for their antitumor and antimicrobial activities, indicating the therapeutic potential of these compounds (Riyadh, 2011).

properties

IUPAC Name

N-butyl-4-[[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN3O3S/c1-2-3-13-27-23(30)19-8-4-17(5-9-19)16-29-24(31)22-21(12-14-33-22)28(25(29)32)15-18-6-10-20(26)11-7-18/h6-7,10-12,14,17,19H,2-5,8-9,13,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFNZAUKKATGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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